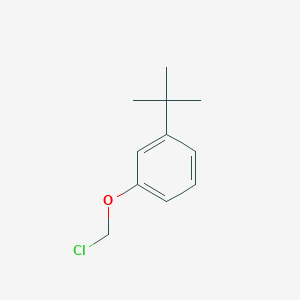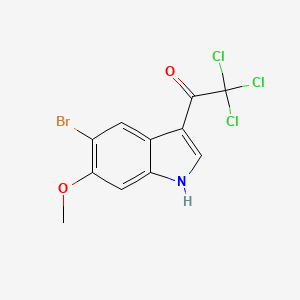
Ethyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a bromine and fluorine substitution on the indole ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Fluorination: The indole ring is first brominated and fluorinated at specific positions using bromine and fluorine reagents under controlled conditions.
Esterification: The resulting brominated and fluorinated indole is then subjected to esterification with ethyl propanoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The indole ring can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium carbonate, or palladium catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Ethyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate involves its interaction with specific molecular targets in biological systems. The bromine and fluorine substitutions on the indole ring can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-Bromo-3-indolyl)propanoate: Lacks the fluorine substitution, which can affect its chemical properties and biological activities.
Ethyl 3-(6-Fluoro-3-indolyl)propanoate: Lacks the bromine substitution, leading to different reactivity and biological effects.
Ethyl 3-(4-Chloro-6-fluoro-3-indolyl)propanoate: Substitutes chlorine for bromine, which can influence its chemical behavior and interactions.
Uniqueness
Ethyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate is unique due to the presence of both bromine and fluorine substitutions on the indole ring. This dual substitution can enhance its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H13BrFNO2 |
|---|---|
Poids moléculaire |
314.15 g/mol |
Nom IUPAC |
ethyl 3-(4-bromo-6-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13BrFNO2/c1-2-18-12(17)4-3-8-7-16-11-6-9(15)5-10(14)13(8)11/h5-7,16H,2-4H2,1H3 |
Clé InChI |
RSFOUQFZFLXVHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CNC2=C1C(=CC(=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)





![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)

![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)


